N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13537156
Molecular Formula: C7H11Cl2N3
Molecular Weight: 208.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11Cl2N3 |
|---|---|
| Molecular Weight | 208.09 g/mol |
| IUPAC Name | N-[(3-chloropyrazin-2-yl)methyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H10ClN3.ClH/c1-2-9-5-6-7(8)11-4-3-10-6;/h3-4,9H,2,5H2,1H3;1H |
| Standard InChI Key | MMYAUCYKDKTHCZ-UHFFFAOYSA-N |
| SMILES | CCNCC1=NC=CN=C1Cl.Cl |
| Canonical SMILES | CCNCC1=NC=CN=C1Cl.Cl |
Introduction
Chemical Identity and Physicochemical Properties
N-((3-Chloropyrazin-2-yl)methyl)ethanamine hydrochloride is characterized by the systematic name (3-chloropyrazin-2-yl)methanamine hydrochloride and the molecular formula C₇H₁₁Cl₂N₃. The compound exists as a yellow crystalline solid under standard conditions and requires storage under inert gas at 2–8°C to prevent degradation. Key physicochemical properties are summarized in Table 1.
Table 1: Molecular and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁Cl₂N₃ | |
| Molecular Weight | 208.09 g/mol | |
| Physical State | Yellow solid | |
| Storage Conditions | 2–8°C under inert gas | |
| Solubility | Likely polar solvents (e.g., water, methanol) |
The chloropyrazine moiety contributes to its reactivity, enabling participation in nucleophilic substitution and condensation reactions . The hydrochloride salt enhances stability and solubility in polar media, a common feature of amine derivatives .
Synthesis Methods
Primary Synthesis Routes
The compound is synthesized via two principal routes, both leveraging the reactivity of 3-chloropyrazine precursors:
Route 1: Reduction of 3-Chloropyrazine-2-Carbonitrile
This method involves the reduction of 3-chloropyrazine-2-carbonitrile using catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) to yield the primary amine intermediate, which is subsequently reacted with ethylamine and treated with hydrochloric acid to form the hydrochloride salt.
Route 2: Alkylation of 2-Amino-3-Chloropyrazine
An alternative approach employs 2-amino-3-chloropyrazine, which undergoes alkylation with bromoethane or iodoethane in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–120°C, followed by acidification with HCl to precipitate the hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | 3-Chloropyrazine-2-carbonitrile | 2-Amino-3-chloropyrazine |
| Reagent | LiAlH₄ or H₂ (catalytic) | Bromoethane |
| Solvent | Tetrahydrofuran (THF) | DMF |
| Temperature | 0–40°C | 80–120°C |
| Yield | 50–70% | 60–75% |
Process Optimization
The patent US8513415B2 highlights advancements in scalability and intermediate stability compared to earlier methods . For instance, avoiding lacrymatory halomethyl pyrazine intermediates improves safety and selectivity . The use of cesium carbonate (Cs₂CO₃) as a base in DMF enhances reaction efficiency, achieving yields exceeding 50% at the kilogram scale .
Characterization and Analytical Data
While specific spectroscopic data for N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride is limited in publicly available literature, standard characterization techniques include:
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Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the pyrazine ring protons (δ 8.2–8.5 ppm) and triplets for the ethylamine chain (δ 2.6–3.1 ppm) .
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Infrared (IR) Spectroscopy: Peaks corresponding to N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
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Mass Spectrometry: A molecular ion peak at m/z 208.09 (M+H⁺) confirms the molecular weight.
Applications and Research Findings
Pharmaceutical Intermediates
The compound is a precursor to 1,3-substituted imidazo[1,5-a]pyrazines, a class of heterocycles with demonstrated bioactivity in kinase inhibition and anticancer research . For example, its reaction with aryl halides under Ullmann coupling conditions generates pharmacophores evaluated in preclinical studies .
Agrochemical Development
Chloropyrazine derivatives are integral to fungicides and herbicides. The ethylamine side chain enhances membrane permeability, making the compound a candidate for derivatization into agrochemical agents.
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